3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide
Description
This compound is a pyrazole-4-carboxamide derivative characterized by a sulfonyl-linked piperazine moiety substituted with a 5-chloro-2-methylphenyl group and an N-cycloheptyl carboxamide chain. The sulfonyl-piperazine group may enhance solubility and metabolic stability, while the cycloheptyl substituent could influence steric interactions during receptor binding.
Properties
IUPAC Name |
3-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl-N-cycloheptyl-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32ClN5O3S/c1-17-9-10-18(24)15-21(17)28-11-13-29(14-12-28)33(31,32)23-20(16-27(2)26-23)22(30)25-19-7-5-3-4-6-8-19/h9-10,15-16,19H,3-8,11-14H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYQLJYBXFMVJPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)N2CCN(CC2)S(=O)(=O)C3=NN(C=C3C(=O)NC4CCCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between 2,5-dimethylphenyl isothiocyanate and 4-methylphenylamine in the presence of a base can lead to the formation of the thiazole ring. Subsequent reactions with carboxylic acid derivatives yield the final carboxamide product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts or under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, dyes, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Receptor Affinity
Pyrazole carboxamides are well-documented cannabinoid receptor antagonists. Below is a comparative analysis of key analogs:
Key Observations:
- CB1 Antagonism : The compound from exhibits potent CB1 antagonism (IC50 = 0.139 nM), attributed to its dichlorophenyl and pyridylmethyl groups, which likely enhance hydrophobic interactions with the receptor . In contrast, the target compound’s 5-chloro-2-methylphenyl-piperazine group may alter binding dynamics due to steric and electronic effects.
- Sulfonyl vs.
- Bulky Substituents : The cycloheptyl group in the target compound introduces significant steric bulk, which may reduce CB1 affinity compared to smaller substituents like 3-pyridylmethyl but improve pharmacokinetic properties (e.g., half-life).
Pharmacological and Biochemical Properties
Receptor Coupling and Signal Transduction:
- CB1 vs. CB2 Selectivity : Pyrazole derivatives often exhibit subtype selectivity. For example, WIN 55212-2 binds preferentially to CB2, while HU 210 favors CB1 . The dichlorophenyl analog in is CB1-selective, suggesting that halogenated aromatic groups enhance CB1 binding. The target compound’s 5-chloro-2-methylphenyl group may retain CB1 affinity but with reduced potency compared to dichlorophenyl derivatives.
Structure-Activity Relationship (SAR) Trends
Halogenation : Chlorine atoms at aromatic positions (e.g., 4-chlorophenyl in ) enhance CB1 affinity by strengthening hydrophobic interactions . The target compound’s 5-chloro-2-methylphenyl group may offer similar benefits.
Linker Groups: Sulfonyl-piperazine linkers (target compound) vs. furan-ethyl or thiazole linkers () influence solubility and membrane permeability.
N-Substituents : Cycloheptyl (target compound) vs. pyridylmethyl () substituents affect steric hindrance and metabolic stability. Bulky groups like cycloheptyl may prolong half-life but reduce receptor access.
Biological Activity
The compound 3-{[4-(5-chloro-2-methylphenyl)piperazin-1-yl]sulfonyl}-N-cycloheptyl-1-methyl-1H-pyrazole-4-carboxamide , also known as M461-6542, is a novel pyrazole derivative with potential therapeutic applications. This article reviews its biological activities, including anti-inflammatory, analgesic, and antimicrobial properties, based on recent research findings.
Chemical Structure
The molecular formula of M461-6542 is . Its structure includes a piperazine ring and a sulfonamide group, which are often associated with diverse biological activities.
Anti-inflammatory and Analgesic Properties
Research has demonstrated that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, studies have shown that compounds similar to M461-6542 can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. In one study, derivatives of pyrazole were tested in a carrageenan-induced rat paw edema model, showing up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Pyrazole compounds, including M461-6542, have been evaluated for their antimicrobial properties. A series of synthesized pyrazoles were tested against various bacterial strains, including E. coli and Staphylococcus aureus. Some derivatives demonstrated potent activity, suggesting that the presence of the piperazine moiety enhances antimicrobial efficacy . The specific compound M461-6542's structure may contribute to its ability to disrupt bacterial cell wall synthesis.
Case Studies
- In Vivo Studies : A study involving the administration of pyrazole derivatives showed significant reduction in inflammation in animal models. Compounds were tested at various dosages, revealing a dose-dependent relationship with anti-inflammatory effects .
- In Vitro Studies : The compound was subjected to various assays to evaluate its cytotoxicity against cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the micromolar range against breast cancer cell lines, suggesting potential anticancer activity .
Table of Biological Activities
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
